1,4-Bis((4-fluorophenyl)ethynyl)benzene
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Overview
Description
1,4-Bis((4-fluorophenyl)ethynyl)benzene is an organic compound with the molecular formula C22H12F2 It is a derivative of diphenylacetylene, where the hydrogen atoms on the phenyl rings are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Bis((4-fluorophenyl)ethynyl)benzene can be synthesized through a series of chemical reactions. One common method involves the Sonogashira coupling reaction, where 1,4-diiodobenzene reacts with 4-fluorophenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine to facilitate the coupling process .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1,4-Bis((4-fluorophenyl)ethynyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinones or other oxidized aromatic compounds.
Reduction: Partially or fully hydrogenated derivatives.
Substitution: Fluorine-substituted aromatic compounds with various functional groups.
Scientific Research Applications
1,4-Bis((4-fluorophenyl)ethynyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,4-Bis((4-fluorophenyl)ethynyl)benzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions and hydrogen bonding, influencing its behavior in various chemical and biological systems . These interactions can affect the compound’s electronic properties, making it suitable for applications in organic electronics and materials science .
Comparison with Similar Compounds
1,4-Bis((4-chlorophenyl)ethynyl)benzene: Similar structure but with chlorine atoms instead of fluorine.
1,4-Bis((4-bromophenyl)ethynyl)benzene: Contains bromine atoms, leading to different reactivity and properties.
1,4-Bis((4-methylphenyl)ethynyl)benzene: Methyl groups replace the fluorine atoms, affecting the compound’s electronic characteristics.
Uniqueness: 1,4-Bis((4-fluorophenyl)ethynyl)benzene is unique due to the presence of fluorine atoms, which enhance its electron-withdrawing properties and influence its reactivity and stability . This makes it particularly valuable in the development of materials with specific electronic and optical properties .
Properties
Molecular Formula |
C22H12F2 |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
1,4-bis[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C22H12F2/c23-21-13-9-19(10-14-21)7-5-17-1-2-18(4-3-17)6-8-20-11-15-22(24)16-12-20/h1-4,9-16H |
InChI Key |
OROSXRIWOQFUHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#CC2=CC=C(C=C2)F)C#CC3=CC=C(C=C3)F |
Origin of Product |
United States |
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